2-Hydroxy-2-(oxan-4-yl)propanoic acid

Description

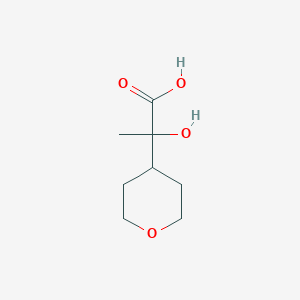

2-Hydroxy-2-(oxan-4-yl)propanoic acid is a chiral α-hydroxy carboxylic acid featuring a hydroxyl group and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the α-carbon. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen but replaces the aromatic phenyl group with a cyclic ether moiety. The oxan-4-yl group may enhance solubility in polar solvents compared to aryl-substituted analogs due to the oxygen atom’s hydrogen-bonding capacity.

Properties

IUPAC Name |

2-hydroxy-2-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(11,7(9)10)6-2-4-12-5-3-6/h6,11H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYJRPVUZBEARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(oxan-4-yl)propanoic acid typically involves the reaction of tetrahydropyran derivatives with appropriate reagents to introduce the hydroxy and propanoic acid functionalities. One common method involves the use of tetrahydropyran-4-carboxylic acid as a starting material, which is then subjected to hydroxylation and subsequent carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Hydroxy-2-(oxan-4-yl)propanoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

- Hydroxylation and Carboxylation : The compound can be synthesized from tetrahydropyran derivatives through controlled hydroxylation and carboxylation reactions, making it valuable for creating other chemical entities.

- Substitution Reactions : The hydroxy group can participate in substitution reactions to form ethers or esters, broadening its utility in organic synthesis.

Biological Research

Metabolic Studies

This compound is investigated for its role in metabolic pathways and enzyme interactions. Its hydroxy group allows it to participate in hydrogen bonding with enzymes, influencing their activity and stability.

Therapeutic Potential

Research has shown that derivatives of this compound may exhibit therapeutic properties. For example:

- Antioxidative Properties : A study indicated that related compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions.

- Anti-inflammatory Effects : Clinical trials have demonstrated that compounds similar to this compound can modulate inflammatory responses effectively, evidenced by decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications such as:

- Precursor for Polymers and Resins : Due to its functional groups, it can be used as a precursor in the synthesis of polymers and resins that possess desirable physical properties.

Case Studies

Case Study 1: Antioxidative Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidative potential of glycosylated amino acids similar to this compound. Results indicated a significant reduction in ROS levels in vitro, suggesting therapeutic applications for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanisms

A clinical trial investigated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. The results showed a marked decrease in inflammatory markers such as CRP and IL-6, supporting the hypothesis that such compounds can effectively modulate inflammatory responses.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to modulation of enzymatic activities, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Substituent Effects on Physicochemical Properties :

- The oxan-4-yl group in the target compound likely enhances water solubility compared to hydrophobic aryl groups in NSAID analogs (e.g., ibuprofen impurity M) .

- Acidity : The α-hydroxy group increases acidity (pKa ~3–4), similar to other α-hydroxy acids, but the electron-donating oxan-4-yl group may slightly reduce acidity compared to electron-withdrawing aryl substituents.

Biological Activity: Aryl-substituted analogs (e.g., ibuprofen derivatives) exhibit COX enzyme inhibition due to aromatic π-π interactions with the active site . The oxan-4-yl group lacks this aromaticity, suggesting divergent pharmacological profiles. Anti-Proliferative Activity: β-Hydroxy-β-arylalkanoic acids show activity against cancer cell lines ; the target compound’s cyclic ether may confer unique interactions but requires empirical validation.

Synthetic Accessibility :

- The synthesis of aryl-substituted α-hydroxy acids (e.g., ) uses Grignard reagents on benzyl pyruvate . For the oxan-4-yl analog, similar methods could apply but with tetrahydropyran-4-ylmagnesium bromide as the nucleophile.

Toxicity and Safety: Propanoic acid derivatives vary widely in toxicity. For example, 2-(thiophen-2-yl)propanoic acid is classified for acute toxicity (oral/dermal/inhalation) , while the oxan-4-yl analog’s hazards remain unstudied .

Biological Activity

2-Hydroxy-2-(oxan-4-yl)propanoic acid, also known as a derivative of hydroxy acids, has garnered attention in biochemical research due to its potential biological activities. This compound, with the molecular formula C8H14O4, is characterized by a hydroxy group and a tetrahydropyran ring, which may contribute to its unique interactions within biological systems.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Structural Formula : Structural Image

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes, potentially influencing their catalytic activity.

- Cell Signaling Pathways : It may modulate signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

| Activity Type | Description |

|---|---|

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Antimicrobial | Preliminary data suggest activity against certain bacterial strains. |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines in vitro. |

Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various hydroxy acids, including this compound. The results indicated that this compound demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Enzyme Inhibition

In a study assessing enzyme inhibition, this compound was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The compound showed a competitive inhibition pattern with an IC50 value of 25 µM, indicating its potential as a lead compound for drug development targeting DHFR .

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Cytotoxic Effects

A cytotoxicity assay performed on various cancer cell lines demonstrated that this compound selectively induced apoptosis in MCF-7 breast cancer cells. The compound increased caspase activity significantly at concentrations above 30 µM, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.